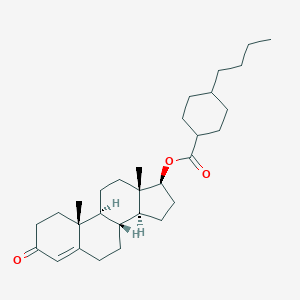

Testosterone buciclate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

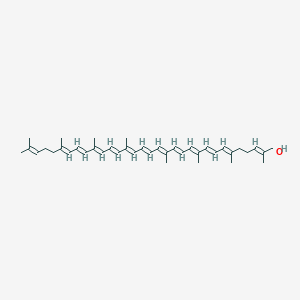

Le buciclate de testostérone, également connu sous le nom de testostérone 17β-buciclate, est un stéroïde anabolisant-androgène synthétique. C'est un ester de la testostérone, plus précisément l'ester de buciclate (4-butylcyclohexane-1-carboxylate) C17β. Ce composé a été développé en collaboration par la Contraceptive Development Branch du National Institute of Child Health and Human Development et l'Organisation mondiale de la santé dans les années 1970 et au début des années 1980 pour être utilisé dans le traitement hormonal substitutif de l'hypogonadisme masculin et comme contraceptif masculin potentiel .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du buciclate de testostérone implique l'estérification de la testostérone avec l'acide 4-butylcyclohexane-1-carboxylique. La réaction nécessite généralement l'utilisation d'un catalyseur, tel que l'acide sulfurique, et est réalisée sous reflux pour assurer une estérification complète. Le produit est ensuite purifié par recristallisation ou techniques chromatographiques .

Méthodes de production industrielle : Dans les milieux industriels, le buciclate de testostérone est produit dans des réacteurs de grande taille où les conditions de réaction sont soigneusement contrôlées pour optimiser le rendement et la pureté. Le processus implique la même réaction d'estérification mais à plus grande échelle, suivie d'étapes de purification pour garantir que le produit final répond aux normes pharmaceutiques .

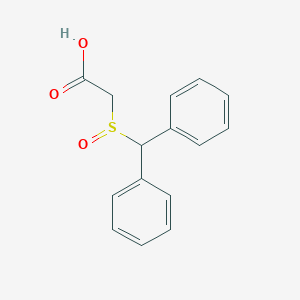

Analyse Des Réactions Chimiques

Types de réactions : Le buciclate de testostérone subit plusieurs types de réactions chimiques, notamment :

Hydrolyse : La liaison ester peut être hydrolysée en milieu acide ou basique pour donner de la testostérone et de l'acide 4-butylcyclohexane-1-carboxylique.

Oxydation : Le noyau stéroïde peut subir des réactions d'oxydation, en particulier au niveau du groupe 17β-hydroxy, conduisant à la formation de cétones.

Réduction : Les réactions de réduction peuvent convertir les groupes cétone en groupes hydroxyle.

Réactifs et conditions courants :

Hydrolyse : Solutions aqueuses acides ou basiques.

Oxydation : Agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : Agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium aluminium.

Principaux produits :

Hydrolyse : Testostérone et acide 4-butylcyclohexane-1-carboxylique.

Oxydation : Dérivés cétoniques de la testostérone.

Réduction : Dérivés hydroxy de la testostérone.

4. Applications de la recherche scientifique

Chimie : Utilisé comme composé modèle pour étudier les réactions d'estérification et d'hydrolyse des stéroïdes.

Biologie : Enquête sur ses effets sur les récepteurs androgènes et son rôle dans la régulation de l'expression des gènes.

Médecine : Exploré comme traitement hormonal substitutif androgénique à action prolongée pour l'hypogonadisme masculin et comme contraceptif masculin potentiel.

Industrie : Utilisé dans le développement de formulations injectables à action prolongée pour le traitement hormonal substitutif.

5. Mécanisme d'action

Le buciclate de testostérone agit comme un promédicament de la testostérone. Une fois administré, il est lentement hydrolysé dans l'organisme pour libérer de la testostérone, qui exerce ensuite ses effets en se liant aux récepteurs androgènes. Cette liaison active le récepteur androgène, conduisant à la transcription de gènes spécifiques qui régulent le développement et le maintien des caractéristiques masculines. La longue durée d'action est due à la libération lente de la testostérone de sa forme estérifiée, ce qui procure un effet physiologique durable .

Applications De Recherche Scientifique

Chemistry: Used as a model compound to study the esterification and hydrolysis reactions of steroids.

Biology: Investigated for its effects on androgen receptors and its role in regulating gene expression.

Medicine: Explored as a long-acting androgen replacement therapy for male hypogonadism and as a potential male contraceptive.

Industry: Utilized in the development of long-acting injectable formulations for hormone replacement therapy.

Mécanisme D'action

Testosterone buciclate acts as a prodrug of testosterone. Once administered, it is slowly hydrolyzed in the body to release testosterone, which then exerts its effects by binding to androgen receptors. This binding activates the androgen receptor, leading to the transcription of specific genes that regulate the development and maintenance of male characteristics. The long duration of action is due to the slow release of testosterone from the esterified form, providing a sustained physiological effect .

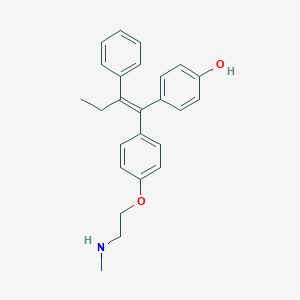

Comparaison Avec Des Composés Similaires

Le buciclate de testostérone est unique parmi les esters de testostérone en raison de sa longue durée d'action. Comparé à d'autres esters comme l'énanthate de testostérone et l'undécanoate de testostérone, le buciclate de testostérone a une demi-vie d'élimination et un temps de séjour moyen plus longs, ce qui entraîne des taux de testostérone plus stables et prolongés dans l'organisme .

Composés similaires :

Énanthate de testostérone : Demi-vie plus courte et nécessitant des doses plus fréquentes.

Undécanoate de testostérone : Demi-vie plus longue que l'énanthate mais plus courte que le buciclate.

Cypionate de testostérone : Similaire à l'énanthate en termes de durée d'action.

La capacité du buciclate de testostérone à maintenir des taux de testostérone stables sans les pics observés avec d'autres esters en fait un candidat prometteur pour le traitement hormonal substitutif androgénique à long terme et la contraception masculine .

Propriétés

Numéro CAS |

105165-22-8 |

|---|---|

Formule moléculaire |

C30H46O3 |

Poids moléculaire |

454.7 g/mol |

Nom IUPAC |

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 4-butylcyclohexane-1-carboxylate |

InChI |

InChI=1S/C30H46O3/c1-4-5-6-20-7-9-21(10-8-20)28(32)33-27-14-13-25-24-12-11-22-19-23(31)15-17-29(22,2)26(24)16-18-30(25,27)3/h19-21,24-27H,4-18H2,1-3H3/t20?,21?,24-,25-,26-,27-,29-,30-/m0/s1 |

Clé InChI |

ODZDZTOROXGJAV-IRWJKHRASA-N |

SMILES |

CCCCC1CCC(CC1)C(=O)OC2CCC3C2(CCC4C3CCC5=CC(=O)CCC45C)C |

SMILES isomérique |

CCCCC1CCC(CC1)C(=O)O[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CCC5=CC(=O)CC[C@]45C)C |

SMILES canonique |

CCCCC1CCC(CC1)C(=O)OC2CCC3C2(CCC4C3CCC5=CC(=O)CCC45C)C |

Synonymes |

20 Aet-1 20-Aet-1 testosterone 4-n-butylcyclohexylcarboxylate testosterone 4-n-butylcyclohexylcarboxylic acid testosterone buciclate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzyl 2-[[(2R)-3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetate](/img/structure/B18775.png)

![Tetrazolo[5,1-a]phthalazine](/img/structure/B18776.png)